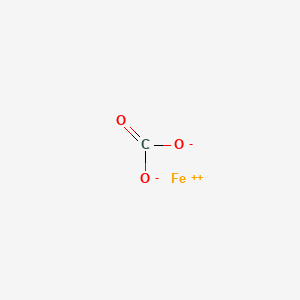

Aminoferrocene

Vue d'ensemble

Description

Synthesis Analysis

Aminoferrocene is synthesized through a range of methodologies, showcasing its versatility and applicability in various fields. Notably, it has been substituted to the C-terminus of six amino acids using the HBTU/HOBt coupling protocol, revealing the compound's potential in creating complex bioconjugates (Jios et al., 2007). Additionally, environmentally benign and cost-effective synthetic routes have been developed, adhering to green chemistry guidelines and making the process more sustainable (Leonidova et al., 2013).

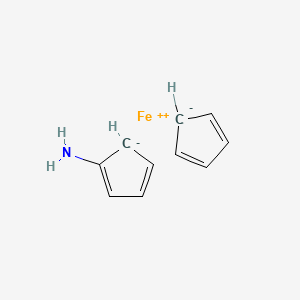

Molecular Structure Analysis

The molecular structure of aminoferrocene and its derivatives has been extensively studied, providing insights into their folding and association phenomena both in the crystal and in solution. Techniques such as X-ray crystallography, IR, and NMR spectroscopy, alongside DFT calculations, have been pivotal in understanding these structures (Heinze & Schlenker, 2004).

Chemical Reactions and Properties

Aminoferrocene participates in a wide array of chemical reactions, owing to its rich chemistry. It serves as a precursor for the synthesis of various heterosubstituted aminoferrocenes and has been involved in reactions leading to the creation of novel ligands and bioconjugates. These activities underscore the compound's pivotal role in advancing organometallic chemistry and its applications (Butler & Quayle, 1998).

Physical Properties Analysis

The physical properties of aminoferrocene, such as its redox behavior, have been closely examined through electrochemical studies. These investigations reveal the influence of the amino group and the ferrocene backbone on the compound's redox activity, providing a deeper understanding of its behavior in various chemical contexts (Dwadnia et al., 2013).

Chemical Properties Analysis

Aminoferrocene's chemical properties, including its reactivity and stability, are key to its diverse applications. Studies focusing on its coordination chemistry, ligand behavior, and role in forming stable complexes with metal ions highlight the compound's utility in developing new materials and catalytic systems (Plenio & Burth, 1996).

Applications De Recherche Scientifique

Aminoferrocene is used as an electroactive indicator in carbodiimide coupling reactions on carboxylic acid-functionalized self-assembled monolayers. This application is significant in preparing probe-DNA-coated surfaces for DNA sensing, allowing differential quantification of probe DNA available for sensing, which is crucial for biosensing purposes (Booth et al., 2015).

It serves as a precursor in the synthesis of prodrug candidates for anticancer treatments and plays a role as an electron source in photosynthetic model systems. However, its use in preparing NLO material is limited due to insufficient chemical stability (Sethi et al., 2016).

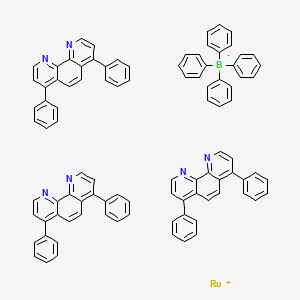

Aminoferrocene has been synthesized through environmentally benign and cost-effective methods, adhering to green chemistry guidelines, which makes it a viable alternative for practical applications. This synthesis method has also been applied to prepare aminoruthenocene (Leonidova et al., 2013).

In medicinal chemistry, improved synthesis methods for N-benzylaminoferrocene-based prodrugs have been developed. These prodrugs exhibit effects on the viability of selected cancer cells and demonstrate no toxicity in ex vivo and in vivo studies, highlighting their potential in cancer treatment (Daum et al., 2015).

Aminoferrocene complexes have been studied for their electrochemical properties, demonstrating different behaviors based on the linker between redox groups. These properties enable grafting of the conjugated aminoferrocene complex by oxidizing the ferrocene group without the need for a base in solution (Touzé et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, amino- | |

CAS RN |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)